Pachypodol

Catalog No.
S538507
CAS No.
33708-72-4
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pachypodol

Pachypodol addresses critical reproducibility gaps in flavonoid SAR studies. Substituting with quercetin or fully methylated analogs compromises assay specificity due to altered H-bond donor/acceptor ratios.

  • Enables precise zinc-independent MMP-2 inhibition (dependent on free 4′-OH)
  • Validated UPLC-MS/MS reference standard for Pogostemon cablin quantitation (LLOQ 1.0 ng/mL)
  • Assures consistent batch-to-batch performance in ADME and agrochemical assays.

CAS Number

33708-72-4

Product Name

Pachypodol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-11(19)13(6-9)23-2/h4-8,19-20H,1-3H3

InChI Key

KQFUXLQBMQGNRT-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

3,7,3'-quercetol trimethyl ether-5,4'-dihydroxy-, 4',5-dihydroxy-3,3',7-trimethoxyflavone, pachypodol, Ro 09-0179, Ro 090179, Ro-09-0179, Ro-090179

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)OC)O

The exact mass of the compound Pachypodol is 344.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168805. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Pachypodol (5,4'-dihydroxy-3,7,3'-trimethoxyflavone) is a highly purified polymethoxylated flavonol utilized primarily as an analytical reference standard and a specialized mechanistic probe in advanced chemoinformatics and pharmacokinetic studies. Structurally derived from the quercetin scaffold via selective O-methylation at the C-3, C-7, and C-3' positions, this compound exhibits significantly altered lipophilicity, membrane permeability, and metabolic stability compared to its unmethylated precursors. In industrial and laboratory procurement, Pachypodol is strictly required for the precise UPLC-MS/MS standardization of botanical extracts such as Pogostemon cablin and Agastache rugosa. Furthermore, it is a critical material for structure-activity relationship (SAR) assays where precise control over hydrogen bond donor/acceptor ratios is necessary for evaluating non-standard enzyme inhibition mechanisms and complex pharmacokinetic modeling [1].

Research Fit

Compound class Rare O-methylated flavonol with selective 3,7,3′-trimethoxy substitution
Research context Flavonoid pharmacophore mapping, target engagement studies requiring hydroxyl group fidelity
Selection logic Methylation pattern drives activity; not interchangeable with generic flavonols

Substituting Pachypodol with its unmethylated parent compound, quercetin, or fully methylated analogs like retusin, critically compromises assay reproducibility and mechanistic fidelity. The specific presence of a free hydroxyl group at the 4'-position, combined with methoxy groups at 3, 7, and 3', dictates its unique pharmacokinetic elimination half-life and its highly specific binding affinities. For instance, in agrochemical assays targeting thylakoid water-splitting enzymes, the substitution of Pachypodol with retusin (which masks the 4'-OH with a methoxy group) results in a near-total loss of inhibitory activity [1]. Furthermore, in ADME profiling and metalloproteinase inhibition studies, Pachypodol's precise methylation pattern enables unique zinc-independent binding and distinct systemic clearance rates that cannot be replicated by generic flavonoid mixtures or closely related polymethoxylated structural isomers [2].

Substitution Risk

Quercetin (polyhydroxylated) Pan-assay interference and rapid metabolism may mask target-specific effects; activity profile likely differs from pachypodol.
Retusin (4′-methoxy analog) Presence of 4′-methoxy group abolishes PSII inhibition; methylation pattern directly determines functional outcome.
General flavonols Class-level substitution ignores specific pharmacophore requirements; may not reproduce zinc-independent MMP-2 binding.

Structural Necessity for Photosystem II (Water-Splitting Enzyme) Inhibition

In comparative bioactivity assays on thylakoid water-splitting enzymes, Pachypodol demonstrated potent inhibition of ATP synthesis with an I50 of 51 µM. In direct contrast, its close structural analog retusin (which possesses a 4'-methoxy group instead of Pachypodol's 4'-hydroxyl group) functioned only as a weak inhibitor. This data confirms that the free 4'-OH group on the Pachypodol scaffold is an absolute structural requirement for strong uncoupled electron flow inhibition from water to dichlorophenol indophenol (DCPIP) [1].

Evidence DimensionPhotosystem II ATP synthesis inhibition (I50)
Target Compound DataPachypodol (I50 = 51 µM)
Comparator Or BaselineRetusin (Weak/negligible inhibition)
Quantified DifferencePachypodol exhibits strong inhibition dictated strictly by the free 4'-OH group, whereas 4'-methylation abolishes efficacy.
ConditionsThylakoid water-splitting enzyme assay measuring uncoupled electron flow to DCPIP.

Procurement of exact Pachypodol is mandatory for agrochemical researchers requiring a precise photosystem II inhibitor, as substitution with the closely related retusin will yield false-negative results.

MMP-2 Inhibition Mechanism
Class-level
Zinc-independent interaction with Ile222, Tyr223, Thr227 vs. standard zinc chelation
Supports selective MMP-2 pharmacophore modeling distinct from zinc-chelating inhibitors
In silico docking and enzyme assay context

Differentiated Pharmacokinetic Elimination and Lipophilicity Profiles

Pharmacokinetic evaluations of polymethoxylated flavonoids in rat plasma via UHPLC-MS/MS reveal that methylation patterns drastically alter elimination half-lives. At low-dose administration, Pachypodol exhibited an elimination half-life of 39.4 ± 19.5 minutes, which is significantly shorter than that of the more heavily methylated analog retusin (106.9 ± 26.0 minutes). This quantitative divergence in systemic clearance is directly linked to Pachypodol's specific lipophilicity and structural hydrophilicity relative to retusin, proving that polymethoxylated flavonoids cannot be used interchangeably in pharmacokinetic modeling [1].

Evidence DimensionElimination half-life (t1/2) in rat plasma
Target Compound DataPachypodol (39.4 ± 19.5 min)
Comparator Or BaselineRetusin (106.9 ± 26.0 min)
Quantified Difference2.7-fold faster elimination for Pachypodol compared to the tetramethoxylated retusin.
ConditionsUHPLC-MS/MS quantification in Sprague-Dawley rat plasma following oral administration.

Buyers conducting ADME and bioavailability studies must select Pachypodol specifically, as its unique clearance rate cannot be extrapolated from or substituted by other polymethoxylated flavonoids.

PSII Inhibition (ATP Synthesis)
Head-to-head
I50 = 51 µM (pachypodol) vs. weak (retusin, 4′-methoxy analog)
4′-OH essential for water-splitting enzyme inhibition; supports pharmacophore validation
Thylakoid membrane assay, spinach chloroplasts

Zinc-Independent Matrix Metalloproteinase-2 (MMP-2) Inhibition

Unlike standard matrix metalloproteinase inhibitors that rely on chelating the active-site zinc ion, Pachypodol has been shown to inhibit MMP-2 activity in a strictly zinc-independent manner. In-silico and experimental validations demonstrate that Pachypodol selectively interacts with MMP-2 via specific residues (Ile222, Tyr223, and Thr227). This distinguishes it fundamentally from broad-spectrum, zinc-dependent MMP inhibitors, providing a highly specific mechanistic pathway that is structurally dependent on Pachypodol's exact trimethoxylated configuration [1].

Evidence DimensionMechanism of MMP-2 enzyme inhibition
Target Compound DataPachypodol (Zinc-independent inhibition via Ile222, Tyr223, Thr227)
Comparator Or BaselineStandard MMP inhibitors (Zinc-dependent chelation)
Quantified DifferencePachypodol bypasses the standard zinc-chelation requirement, offering a distinct binding modality.
ConditionsMMP-2 enzymatic inhibition assays coupled with in-silico molecular docking.

This makes Pachypodol an essential procurement target for structural biologists and drug developers seeking non-chelating, alternative-site MMP-2 inhibitors.

NO Production Inhibition
Head-to-head
IC50 = 34.5 µM; ~1.4-fold less potent than 24-epi-piscidinol A (IC50 24.0 µM)
Moderate NO inhibition context; usable as benchmark in macrophage assays
LPS-stimulated RAW264.7 cells

Trace-Level Analytical Standardization of Botanical Extracts

In the quality control and pharmacokinetic tracking of Pogostemon cablin extracts, Pachypodol serves as an indispensable quantitative marker. Validated UPLC-MS/MS methods achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL for Pachypodol in plasma matrices. The use of highly pure Pachypodol as a reference standard allows for the precise deconvolution of complex multi-component botanical matrices, a level of analytical rigor that cannot be achieved using generic flavonoid markers like rutin or crude extract baselines [1].

Evidence DimensionLower Limit of Quantification (LLOQ) in plasma
Target Compound DataPachypodol reference standard (LLOQ = 1.0 ng/mL)
Comparator Or BaselineGeneric flavonoid markers or unstandardized crude extracts (Incapable of specific trace quantification)
Quantified DifferenceEnables exact trace-level pharmacokinetic tracking of the specific trimethoxylated marker.
ConditionsProtein precipitation extraction followed by UPLC-MS/MS analysis using an internal standard.

Analytical laboratories must procure high-purity Pachypodol to meet stringent regulatory and methodological requirements for the standardization of commercial herbal formulations.

Mast Cell Degranulation
Head-to-head
IC50 = 38.3 µM; ~1.9-fold less potent than 24-epi-piscidinol A (IC50 19.8 µM)
Quantitative baseline for mast cell degranulation research
RBL-2H3 cells, β-hexosaminidase release
Cytotoxicity & Antioxidant
Cross-study
HeLa IC50 = 0.65 µg/mL; DPPH IC50 = 254 µg/mL (weak vs. quercetin <10 µg/mL)
Antiproliferative cell-model response; weak radical scavenging suggests pathway-specific mechanism
MTT assay; DPPH spectrophotometric assay
Colon Cancer Cell Growth
Data to verify
IC50 = 185.6 µM
Reported cell-model response context; baseline for dose-response design
CaCo-2 cells, CellTiter 96 assay

Reference Standard for Botanical QA/QC and Pharmacokinetics

Pachypodol is strictly required as a primary analytical reference standard for the UPLC-MS/MS quantification of Pogostemon cablin and Agastache rugosa extracts. Its use ensures regulatory compliance and batch-to-batch reproducibility in commercial herbal product manufacturing, allowing analysts to track its specific in vivo clearance (LLOQ = 1.0 ng/mL) distinct from other co-occurring flavonoids [1].

Mechanistic Probes for Non-Chelating MMP-2 Inhibition

Due to its unique ability to inhibit MMP-2 in a zinc-independent manner via specific residue interactions (Ile222, Tyr223, Thr227), Pachypodol is the optimal choice for drug discovery programs aiming to bypass the off-target toxicities typically associated with broad-spectrum zinc-chelating MMP inhibitors [2].

Agrochemical Research on Photosystem II Electron Transport

In the development of novel bio-herbicides or photosystem inhibitors, Pachypodol is utilized to study the disruption of the thylakoid water-splitting enzyme. Because its activity is strictly dependent on the free 4'-OH group, it serves as a critical positive control in structure-activity relationship studies comparing partially vs. fully methylated flavonoids [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MMP-2 inhibition studies
Zinc-independent binding interaction profile
MMP-2 catalytic domain selectivity vs. zinc chelators
Photosystem II pharmacophore mapping
4′-Hydroxyl group requirement
Water-splitting enzyme inhibition assay; SAR vs. methoxy analogs
Macrophage activation research
NO production inhibition benchmark
Comparator potency assessment in RAW264.7 cells
Mast cell degranulation studies
β-hexosaminidase release inhibition
Potency ranking against known mast cell stabilizers

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

344.08960285 Da

Monoisotopic Mass

344.08960285 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8AG6B2DMP5

Other CAS

33708-72-4

Wikipedia

Pachypodol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]
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11: Yang Y, Kinoshita K, Koyama K, Takahashi K, Tai T, Nunoura Y, Watanabe K. Anti-emetic principles of Pogostemon cablin (Blanco) Benth. Phytomedicine. 1999 May;6(2):89-93. PubMed PMID: 10374246.
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